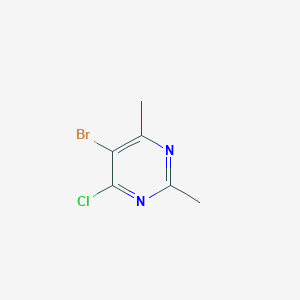

5-Bromo-4-chloro-2,6-dimethylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

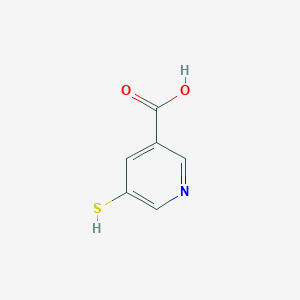

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6BrClN2 . It has a molecular weight of 221.48 .

Synthesis Analysis

While specific synthesis methods for 5-Bromo-4-chloro-2,6-dimethylpyrimidine were not found in the search results, a related compound, 2-anilinopyrimidines, has been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2,6-dimethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 5th position by a bromine atom, at the 4th position by a chlorine atom, and at the 2nd and 6th positions by methyl groups .Chemical Reactions Analysis

A study has reported the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2,6-dimethylpyrimidine has a molecular weight of 221.48 . Its molecular formula is C6H6BrClN2 .科学的研究の応用

Synthesis of New Pyrimidine Derivatives

- Summary of the Application : “5-Bromo-4-chloro-2,6-dimethylpyrimidine” is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .

- Methods of Application or Experimental Procedures : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Synthesis of SGLT2 Inhibitors

- Summary of the Application : “5-Bromo-4-chloro-2,6-dimethylpyrimidine” is used in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They are used in the treatment of type II diabetes .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that “5-Bromo-4-chloro-2,6-dimethylpyrimidine” is a key intermediate in the synthesis process .

- Results or Outcomes : The synthesized SGLT2 inhibitors are currently in preclinical and phase I studies for diabetes therapy .

Safety And Hazards

The safety data sheet for 5-Bromo-4-chloro-2,6-dimethylpyrimidine indicates that it has a GHS07 signal word, which means “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

5-bromo-4-chloro-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQXOFCIHJDLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500215 |

Source

|

| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

CAS RN |

69696-35-1 |

Source

|

| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)